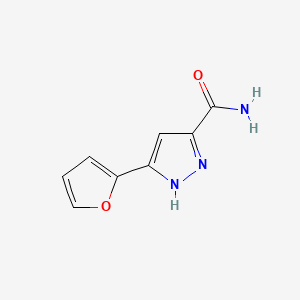

5-(2-furyl)-1H-pyrazole-3-carboxamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-(furan-2-yl)-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-8(12)6-4-5(10-11-6)7-2-1-3-13-7/h1-4H,(H2,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIGPEEXOIQEIKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NN2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(2-furyl)-1H-pyrazole-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways for preparing 5-(2-furyl)-1H-pyrazole-3-carboxamide, a heterocyclic compound of interest in medicinal chemistry. The synthesis is primarily approached via the construction of a pyrazole core followed by functional group manipulation to introduce the carboxamide moiety.

Physicochemical Properties

| Property | Value |

| CAS Number | 857283-79-5 |

| Molecular Formula | C₈H₇N₃O₂ |

| Molecular Weight | 177.16 g/mol |

| IUPAC Name | 5-(2-furyl)-1H-pyrazole-3-carboxamide |

Synthetic Strategy Overview

The most common and versatile approach to synthesizing 5-(2-furyl)-1H-pyrazole-3-carboxamide involves a multi-step sequence. The core of this strategy is the initial formation of the pyrazole ring system, followed by the introduction of the carboxamide group. This can be conceptually broken down into two main stages:

-

Formation of the Pyrazole Core: Synthesis of a suitable precursor, typically ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate.

-

Amidation: Conversion of the ethyl ester intermediate into the final carboxamide product.

The overall synthetic workflow is depicted below.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate

This intermediate is synthesized through a two-step process: a Claisen condensation to form a β-dicarbonyl intermediate, followed by a cyclization reaction with hydrazine.

1a. Synthesis of Ethyl 4-(2-furyl)-2,4-dioxobutanoate

This reaction is a mixed Claisen condensation. For a successful mixed Claisen condensation, one of the esters should not have α-hydrogens to prevent self-condensation. However, in this case, both esters have α-hydrogens. A more directed approach involves the reaction between diethyl oxalate and 2-acetylfuran.

-

Materials: Diethyl oxalate, 2-acetylfuran, sodium ethoxide, ethanol, diethyl ether, hydrochloric acid.

-

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

To this solution, add a mixture of 2-acetylfuran and diethyl oxalate dropwise at a controlled temperature (e.g., 10-15°C).

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is then poured into a mixture of ice and concentrated hydrochloric acid.

-

The product is extracted with diethyl ether.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification can be achieved by vacuum distillation or column chromatography.

-

1b. Synthesis of Ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate

This is a cyclocondensation reaction.[1][2]

-

Materials: Ethyl 4-(2-furyl)-2,4-dioxobutanoate, hydrazine hydrate, glacial acetic acid.

-

Procedure:

-

Suspend ethyl 4-(2-furyl)-2,4-dioxobutanoate in glacial acetic acid.

-

Add hydrazine hydrate to the suspension.

-

Reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product can be recrystallized from a suitable solvent like ethanol to afford pure ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate.

-

Step 2: Synthesis of 5-(2-furyl)-1H-pyrazole-3-carboxamide

The amidation of the ethyl ester can be achieved through two primary routes, as illustrated below. The indirect route via the carboxylic acid is often preferred for its generally higher yields and cleaner conversions.

2a. Hydrolysis of Ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate (Route A)

-

Materials: Ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate, sodium hydroxide, water, ethanol, hydrochloric acid.

-

Procedure:

-

Dissolve the ethyl ester in a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Acidify the solution to a pH of 2-3 by the dropwise addition of concentrated hydrochloric acid.

-

The precipitated solid, 5-(2-furyl)-1H-pyrazole-3-carboxylic acid, is collected by filtration, washed with cold water, and dried.

-

2b. Amidation of 5-(2-furyl)-1H-pyrazole-3-carboxylic acid (Route A)

This two-step, one-pot procedure involves the formation of an acid chloride intermediate.[3][4][5]

-

Materials: 5-(2-furyl)-1H-pyrazole-3-carboxylic acid, thionyl chloride (SOCl₂), anhydrous dichloromethane (DCM) or toluene, aqueous ammonia.

-

Procedure:

-

Suspend the carboxylic acid in an anhydrous solvent like DCM or toluene.

-

Add a catalytic amount of DMF (optional).

-

Add thionyl chloride dropwise at room temperature or 0°C.

-

Heat the mixture to reflux for 1-2 hours until the solid dissolves and gas evolution ceases.

-

Cool the mixture and remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., THF or DCM) and cool in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

The precipitated product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent can be performed for further purification.

-

Quantitative Data Summary

The following tables provide representative yields for the synthetic steps outlined. These are based on literature reports for analogous compounds and may vary depending on the specific reaction conditions and scale.

Table 1: Yields for the Synthesis of Ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate

| Step | Reaction | Starting Materials | Product | Representative Yield (%) |

| 1a | Claisen Condensation | Diethyl oxalate, 2-acetylfuran | Ethyl 4-(2-furyl)-2,4-dioxobutanoate | 60-75 |

| 1b | Cyclization | Ethyl 4-(2-furyl)-2,4-dioxobutanoate, Hydrazine hydrate | Ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate | 70-85[1][2] |

Table 2: Yields for the Amidation of Ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate

| Step | Reaction | Starting Material | Product | Representative Yield (%) |

| 2a | Hydrolysis | Ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate | 5-(2-furyl)-1H-pyrazole-3-carboxylic acid | 85-95 |

| 2b | Amidation (via acid chloride) | 5-(2-furyl)-1H-pyrazole-3-carboxylic acid | 5-(2-furyl)-1H-pyrazole-3-carboxamide | 75-90[6] |

References

- 1. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds [yyhx.ciac.jl.cn]

- 5. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. jocpr.com [jocpr.com]

An In-depth Technical Guide on the Chemical Properties of 5-(2-furyl)-1H-pyrazole-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 5-(2-furyl)-1H-pyrazole-3-carboxamide, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from closely related analogs and established synthetic methodologies to present a thorough profile. This guide covers the compound's structure, physicochemical properties, proposed synthetic routes with detailed experimental protocols, and potential biological activities based on the broader class of pyrazole-carboxamides. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutics.

Introduction

Pyrazole-carboxamide derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The incorporation of a furan moiety, a common pharmacophore, into the pyrazole scaffold presents an intriguing avenue for the development of novel chemical entities with unique pharmacological profiles. This guide focuses specifically on 5-(2-furyl)-1H-pyrazole-3-carboxamide, providing a detailed examination of its chemical characteristics and potential applications.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃O₂ | Calculated |

| Molecular Weight | 177.16 g/mol | |

| CAS Number | 857283-79-5 | |

| IUPAC Name | 5-(2-furyl)-1H-pyrazole-3-carboxamide | |

| InChI Key | AIGPEEXOIQEIKJ-UHFFFAOYSA-N | |

| Predicted LogP | 0.8 | ChemDraw Prediction |

| Predicted Boiling Point | 468.2 °C at 760 mmHg | ChemDraw Prediction |

| Predicted Melting Point | 200-220 °C | Based on similar structures |

| Appearance | Expected to be a white to off-white solid | General observation for similar compounds |

Synthesis and Experimental Protocols

A plausible and efficient synthetic route to 5-(2-furyl)-1H-pyrazole-3-carboxamide involves the initial synthesis of the corresponding pyrazole-3-carboxylic acid, followed by amidation. The following protocols are based on well-established methods for the synthesis of pyrazole-carboxamides.

Synthesis of Ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate (Intermediate 1)

This step involves a condensation reaction between a β-ketoester and hydrazine.

Experimental Protocol:

-

To a solution of ethyl 2,4-dioxo-4-(2-furyl)butanoate (1 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.

-

Pour the residue into ice-cold water and collect the precipitated solid by filtration.

-

Wash the solid with cold water and dry under vacuum to yield ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate.

Hydrolysis to 5-(2-furyl)-1H-pyrazole-3-carboxylic acid (Intermediate 2)

The ester is hydrolyzed to the corresponding carboxylic acid.

Experimental Protocol:

-

Dissolve ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate (1 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

-

Heat the mixture to reflux for 2-3 hours, monitoring the disappearance of the starting material by TLC.

-

After cooling to room temperature, acidify the reaction mixture to pH 2-3 with 2N hydrochloric acid.

-

Collect the resulting precipitate by filtration, wash with water, and dry to obtain 5-(2-furyl)-1H-pyrazole-3-carboxylic acid.

Amidation to 5-(2-furyl)-1H-pyrazole-3-carboxamide (Final Product)

The carboxylic acid is converted to the final carboxamide.

Experimental Protocol:

-

To a stirred suspension of 5-(2-furyl)-1H-pyrazole-3-carboxylic acid (1 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Remove the solvent and excess oxalyl chloride under reduced pressure.

-

Dissolve the resulting acid chloride in anhydrous DCM and add it dropwise to a cooled (0 °C) solution of aqueous ammonia (excess) or a solution of ammonia in an appropriate solvent.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

-

Purify the crude product by column chromatography on silica gel to afford 5-(2-furyl)-1H-pyrazole-3-carboxamide.

Logical Workflow for the Synthesis of 5-(2-furyl)-1H-pyrazole-3-carboxamide

Caption: Synthetic pathway for 5-(2-furyl)-1H-pyrazole-3-carboxamide.

Spectroscopic Data (Predicted)

While experimental spectra are not available, the following are predicted characteristic peaks based on the structure of 5-(2-furyl)-1H-pyrazole-3-carboxamide and data from analogous compounds.

| Spectroscopy | Predicted Peaks |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 13.5-14.0 (br s, 1H, pyrazole-NH), 7.8-8.0 (m, 2H, furan-H, CONH₂), 7.2-7.4 (m, 2H, furan-H, CONH₂), 6.9-7.1 (m, 1H, pyrazole-H), 6.6-6.7 (dd, 1H, furan-H). |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 162-164 (C=O), 148-150 (pyrazole-C), 144-146 (furan-C), 142-144 (pyrazole-C), 112-114 (furan-C), 110-112 (furan-C), 105-107 (pyrazole-C). |

| IR (KBr) | ν 3400-3200 cm⁻¹ (N-H stretching), 1660-1680 cm⁻¹ (C=O stretching), 1580-1620 cm⁻¹ (C=N, C=C stretching). |

| Mass Spec (ESI+) | m/z 178.06 [M+H]⁺, 200.04 [M+Na]⁺. |

Potential Biological Activities and Signaling Pathways

The pyrazole-carboxamide scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. While no specific biological data exists for 5-(2-furyl)-1H-pyrazole-3-carboxamide, based on related compounds, it may exhibit activity in the following areas:

-

Anti-inflammatory Activity: Many pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

-

Anticancer Activity: Some pyrazole-carboxamides have been shown to inhibit protein kinases involved in cancer cell proliferation and survival.

-

Antimicrobial Activity: The pyrazole nucleus is present in several antimicrobial agents, suggesting potential antibacterial or antifungal properties.

Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical inhibition of a generic kinase signaling pathway.

Conclusion and Future Directions

5-(2-furyl)-1H-pyrazole-3-carboxamide represents an under-explored molecule with significant potential for drug discovery. The synthetic routes outlined in this guide provide a clear path for its preparation and subsequent biological evaluation. Future research should focus on the experimental validation of its physicochemical properties, the optimization of its synthesis, and comprehensive screening for biological activities. In particular, its potential as a kinase inhibitor or anti-inflammatory agent warrants further investigation. The data and protocols presented here serve as a valuable starting point for unlocking the therapeutic potential of this promising compound.

In-Depth Technical Guide: 5-(2-furyl)-1H-pyrazole-3-carboxamide (CAS 857283-79-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, potential mechanism of action, and biological significance of the compound 5-(2-furyl)-1H-pyrazole-3-carboxamide, identified by the CAS number 857283-79-5. This molecule belongs to the pyrazole carboxamide class of compounds, a scaffold of significant interest in medicinal chemistry and agrochemical research.

Core Compound Specifications

| Property | Value |

| IUPAC Name | 5-(2-furyl)-1H-pyrazole-3-carboxamide |

| CAS Number | 857283-79-5 |

| Molecular Formula | C₈H₇N₃O₂ |

| Molecular Weight | 177.16 g/mol |

| Canonical SMILES | C1=COC(=C1)C2=CC(=NN2)C(=O)N |

| InChI Key | AIGPEEXOIQEIKJ-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

The synthesis of 5-(2-furyl)-1H-pyrazole-3-carboxamide typically proceeds through a two-step process involving the creation of a pyrazole carboxylic acid precursor followed by an amidation reaction.

Step 1: Synthesis of 5-(2-furyl)-1H-pyrazole-3-carboxylic acid

The precursor, 5-(2-furyl)-1H-pyrazole-3-carboxylic acid, is commercially available, which simplifies the overall synthesis. However, for a complete understanding, a general synthetic route to this intermediate is outlined below. The formation of the pyrazole ring can be achieved through the condensation of a β-dicarbonyl compound with hydrazine hydrate.

Experimental Protocol: Synthesis of 5-(2-furyl)-1H-pyrazole-3-carboxylic acid (General Method)

-

Reaction Setup: To a solution of a suitable 1-(furan-2-yl)-substituted 1,3-dione in a protic solvent such as ethanol, add an equimolar amount of hydrazine hydrate.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for several hours to ensure complete cyclization.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude solid is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the desired pyrazole carboxylic acid.

Step 2: Amidation to 5-(2-furyl)-1H-pyrazole-3-carboxamide

The final step involves the conversion of the carboxylic acid to the primary amide. This is a standard transformation in organic synthesis.

Experimental Protocol: Synthesis of 5-(2-furyl)-1H-pyrazole-3-carboxamide [1]

-

Acid Chloride Formation: The 5-(2-furyl)-1H-pyrazole-3-carboxylic acid is first converted to its more reactive acid chloride derivative. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) or toluene, often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction is usually carried out at room temperature or with gentle heating.

-

Amidation Reaction: The resulting crude acid chloride is then reacted with an ammonia source. This can be aqueous ammonia or ammonia gas bubbled through the reaction mixture. The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermicity and is allowed to warm to room temperature with stirring.

-

Work-up and Purification: After the reaction is complete, the mixture is worked up by washing with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography to afford 5-(2-furyl)-1H-pyrazole-3-carboxamide as a solid.

Potential Mechanism of Action and Biological Activity

Research into compounds containing the 5-(furan-2-yl)-1H-pyrazole-3-carboxamido scaffold has pointed towards their activity as modulators of Ryanodine Receptors (RyRs) . RyRs are a class of intracellular calcium channels located on the membrane of the sarcoplasmic and endoplasmic reticulum, playing a critical role in cellular calcium signaling.[2][3][4]

The activation of RyRs leads to the release of calcium ions from intracellular stores into the cytoplasm.[5][6] This increase in cytosolic calcium is a fundamental signaling mechanism that triggers a wide range of cellular processes, most notably muscle contraction.[3] In insects, the uncontrolled activation of RyRs by exogenous molecules like certain pyrazole carboxamides leads to the depletion of intracellular calcium stores, resulting in continuous muscle contraction, paralysis, and ultimately death. This makes the RyR an attractive target for the development of novel insecticides.[7]

While specific biological data for 5-(2-furyl)-1H-pyrazole-3-carboxamide is not extensively available in the public domain, studies on structurally related derivatives provide strong evidence for this mechanism. For instance, novel polysubstituted pyridine compounds featuring the 5-(furan-2-yl)-1H-pyrazole-3-carboxamido scaffold have been synthesized and identified as potent Ryanodine Receptor activators with significant insecticidal activity.

Ryanodine Receptor Signaling Pathway

The activation of Ryanodine Receptors is a key event in excitation-contraction coupling in muscle cells. The signaling cascade can be visualized as follows:

Experimental Bioassays for Ryanodine Receptor Activity

To assess the activity of compounds like 5-(2-furyl)-1H-pyrazole-3-carboxamide on Ryanodine Receptors, several in vitro assays can be employed.

[³H]-Ryanodine Binding Assay

This is a classic and quantitative method to measure the activity of RyR channels.[8] Ryanodine, the namesake alkaloid, binds with high affinity to the open state of the RyR channel.

Experimental Workflow: [³H]-Ryanodine Binding Assay

ER Calcium Measurement Assay

This assay is suitable for high-throughput screening and measures changes in calcium concentration within the endoplasmic reticulum.[9]

Experimental Protocol: ER Calcium Measurement Assay (General) [9]

-

Cell Culture: Utilize a stable cell line expressing the Ryanodine Receptor of interest (e.g., HEK293 cells).

-

Transfection: Transfect the cells with a genetically encoded calcium indicator that is targeted to the ER lumen.

-

Compound Application: Add the test compound, such as 5-(2-furyl)-1H-pyrazole-3-carboxamide, to the cells.

-

Fluorescence Measurement: Monitor the fluorescence of the calcium indicator over time. A decrease in fluorescence indicates a release of calcium from the ER, signifying activation of the RyR.

-

Data Analysis: The rate and extent of the fluorescence decrease can be used to quantify the activity of the compound.

Conclusion

5-(2-furyl)-1H-pyrazole-3-carboxamide is a molecule of interest due to its core scaffold, which is present in compounds known to activate Ryanodine Receptors. This activity profile makes it and its derivatives potential candidates for the development of novel insecticides. The synthesis of this compound is achievable through standard organic chemistry techniques. Further research is warranted to fully elucidate the specific biological activity and potential applications of 5-(2-furyl)-1H-pyrazole-3-carboxamide itself. This technical guide provides a foundational understanding for researchers and drug development professionals working with this and related chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. Ryanodine receptor - Wikipedia [en.wikipedia.org]

- 3. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ryanodine receptor calcium release channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. Recent advances in understanding the ryanodine receptor calcium release channels and their role in calcium signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New and selective ryanodine receptor activators for insect control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchmap.jp [researchmap.jp]

- 9. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: 5-(2-furyl)-1H-pyrazole-3-carboxamide

Notice: Following a comprehensive literature and database search, it has been determined that there is a significant lack of publicly available scientific data for the specific compound 5-(2-furyl)-1H-pyrazole-3-carboxamide . While the pyrazole-carboxamide scaffold is a well-documented pharmacophore with a broad range of biological activities, research and experimental data pertaining to this exact molecule, including its synthesis, biological activity, and mechanism of action, are not sufficiently detailed in the accessible scientific literature to compile an in-depth technical guide as requested.

This document will, therefore, provide a general overview of the chemical properties of 5-(2-furyl)-1H-pyrazole-3-carboxamide based on supplier information and discuss the known biological activities and synthetic strategies for structurally related pyrazole-carboxamide derivatives to offer a contextual understanding of this class of compounds.

Compound Identification and Chemical Properties

5-(2-furyl)-1H-pyrazole-3-carboxamide is a heterocyclic organic compound. Its structure features a central pyrazole ring substituted with a furan ring at the 5-position and a carboxamide group at the 3-position.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 5-(2-furyl)-1H-pyrazole-3-carboxamide | - |

| CAS Number | 857283-79-5 | - |

| Molecular Formula | C₈H₇N₃O₂ | - |

| Molecular Weight | 177.16 g/mol | - |

General Synthesis Strategies for Pyrazole-3-carboxamides

While a specific, detailed experimental protocol for the synthesis of 5-(2-furyl)-1H-pyrazole-3-carboxamide is not available in the reviewed literature, the synthesis of analogous pyrazole-3-carboxamides typically follows a well-established synthetic route. This generally involves the construction of the pyrazole core followed by the elaboration of the carboxamide functionality.

A plausible synthetic approach could involve the reaction of a β-ketoester with a hydrazine to form the pyrazole ring, followed by amidation of a resulting ester or carboxylic acid.

Logical Workflow for a General Synthesis of a Pyrazole-3-carboxamide:

Caption: General synthetic workflow for pyrazole-3-carboxamides.

Biological Activities of Structurally Related Pyrazole-Carboxamide Derivatives

The pyrazole-carboxamide core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The specific activity is highly dependent on the nature and position of the substituents on the pyrazole ring and the carboxamide nitrogen.

Table 2: Reported Biological Activities of Various Pyrazole-Carboxamide Derivatives

| Biological Target/Activity | Example Derivative Class | Reference |

| Anticancer | 1H-pyrazole-3-carboxamides with DNA-binding affinity. | [1] |

| Kinase Inhibition (e.g., FLT3, CDK) | 4-(Heterocyclic substituted amino)-1H-pyrazole-3-carboxamide derivatives. | - |

| FGFR Inhibition | 5-amino-1H-pyrazole-4-carboxamide derivatives. | [2] |

| Antiviral (HCV) | 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides targeting cyclooxygenase-2. | [3] |

| Carbonic Anhydrase Inhibition | Pyrazole-carboxamides bearing a sulfonamide moiety. | [4] |

| 5-HT₂B Receptor Antagonism | 5-substituted-1H-pyrazole-3-carboxamide derivatives. | [5] |

| Fungicidal | Pyrazole carboxamide derivatives targeting succinate dehydrogenase. | [6] |

| Anti-inflammatory | Various pyrazole derivatives. | [7] |

It is important to reiterate that these activities are reported for other members of the pyrazole-carboxamide class and cannot be directly attributed to 5-(2-furyl)-1H-pyrazole-3-carboxamide without specific experimental evidence.

Potential Mechanisms of Action (Hypothetical)

Based on the activities of related compounds, 5-(2-furyl)-1H-pyrazole-3-carboxamide could potentially interact with various biological targets. For instance, many small molecule inhibitors, including those with pyrazole cores, function by inhibiting the activity of protein kinases.

Hypothetical Kinase Inhibition Signaling Pathway:

Caption: Hypothetical mechanism of kinase inhibition.

Disclaimer: The signaling pathway depicted above is a generalized representation and is purely hypothetical for 5-(2-furyl)-1H-pyrazole-3-carboxamide.

Conclusion and Future Directions

5-(2-furyl)-1H-pyrazole-3-carboxamide is a commercially available compound with a chemical structure that suggests potential for biological activity, given the known properties of the broader pyrazole-carboxamide class. However, there is a clear lack of published research on this specific molecule.

To create a comprehensive technical guide, further research would be required, including:

-

De novo synthesis and characterization: A detailed, reproducible synthetic protocol with full analytical characterization (NMR, MS, etc.).

-

In vitro biological screening: Testing against a panel of relevant biological targets (e.g., kinases, GPCRs, enzymes) to identify potential activities.

-

Quantitative analysis: Determination of metrics such as IC₅₀, EC₅₀, or Ki for any identified activities.

-

Mechanism of action studies: Elucidation of the specific molecular interactions and signaling pathways affected by the compound.

-

In vivo studies: Evaluation of the compound's efficacy and pharmacokinetic properties in animal models.

Without such foundational research, any discussion of the biological properties and applications of 5-(2-furyl)-1H-pyrazole-3-carboxamide remains speculative. This document, therefore, serves as a contextual overview based on the available information on related compounds, highlighting the need for further investigation into this specific chemical entity.

References

- 1. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides inhibit hepatitis C virus replication via suppression of cyclooxygenase-2 [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KR20110091550A - Novel pyrazole-3-carboxamide derivatives having 5-HT2 'receptor antagonistic activity - Google Patents [patents.google.com]

- 6. WO2010130767A2 - Fungicide pyrazole carboxamides derivatives - Google Patents [patents.google.com]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Ascendance of Pyrazole-Carboxamides: A Technical Guide to a Versatile Pharmacophore

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry and agrochemical research. Its unique structural features and synthetic tractability have led to the discovery of a multitude of biologically active compounds. Among the various pyrazole derivatives, the pyrazole-carboxamides have garnered significant attention, leading to the development of blockbuster drugs and highly effective agricultural agents. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological activities of pyrazole-carboxamide compounds, tailored for professionals in the field of drug and pesticide development.

Discovery and History: From a Laboratory Curiosity to a Blockbuster Scaffold

The journey of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first synthesized the parent pyrazole ring.[1][2] However, the biological potential of this heterocyclic system remained largely unexplored for several decades. A significant milestone was the isolation of the first natural pyrazole, 1-pyrazolyl-alanine, from watermelon seeds in 1959.[3][4]

The foray of pyrazole-carboxamides into the realm of bioactive compounds can be traced back to the development of the first-generation succinate dehydrogenase inhibitor (SDHI) fungicides in the 1960s. Oxycarboxin, a carboxamide-containing oxathiin, was among the early examples demonstrating the potent fungicidal activity associated with the inhibition of mitochondrial respiration.[5] This pioneering work laid the groundwork for the future development of pyrazole-carboxamide-based SDHIs.

A pivotal moment in the history of pyrazole-carboxamides in pharmaceuticals was the discovery and development of Celecoxib. In the early 1990s, the discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, revolutionized the understanding of inflammation and the mechanism of action of nonsteroidal anti-inflammatory drugs (NSAIDs).[6] This led to a rational drug design approach to selectively inhibit COX-2, which is upregulated at sites of inflammation, while sparing the constitutively expressed COX-1, which plays a role in protecting the gastrointestinal tract.[6] A team at G.D. Searle & Company, led by John Talley, discovered and developed Celecoxib, a diaryl-substituted pyrazole-carboxamide, which was approved by the FDA in 1998.[7][8][9] This marked the arrival of pyrazole-carboxamides as a clinically and commercially successful class of pharmaceuticals.

Following the success of Celecoxib, the pyrazole-carboxamide scaffold has been extensively explored, leading to the discovery of compounds with a wide array of biological activities, including antifungal, anticancer, and carbonic anhydrase inhibitory properties.

Synthetic Strategies and Experimental Protocols

The synthesis of pyrazole-carboxamides typically involves the construction of the pyrazole core followed by the introduction of the carboxamide functionality, or vice versa. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Workflow

A common and versatile approach to substituted pyrazole-carboxamides involves a multi-step synthesis starting from readily available precursors. The following workflow illustrates a typical synthetic sequence.

Caption: General synthetic workflow for pyrazole-carboxamides.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (A Key Intermediate for SDHI Fungicides)

This protocol is based on the methods developed for the synthesis of the core intermediate for several commercial fungicides.[5][10]

-

Step 1: Formation of the Pyrazole Ring. The ethyl ester of difluoroacetoacetic acid is reacted with triethyl orthoformate in the presence of acetic anhydride. The resulting intermediate is then treated with methyl hydrazine to yield a mixture of pyrazole ring isomers. The desired isomer, ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, is separated and purified.

-

Step 2: Hydrolysis. The purified pyrazole ester is hydrolyzed using sodium hydroxide in a suitable solvent such as methanol or ethanol. Acidification of the reaction mixture yields 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid as a solid, which can be collected by filtration and dried.[10]

Protocol 2: Synthesis of a Pyrazole-4-carboxamide via Amide Coupling

This protocol describes a general method for the coupling of a pyrazole carboxylic acid with an amine.

-

Activation of the Carboxylic Acid. To a stirred solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane or DMF, a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an additive such as 1-hydroxybenzotriazole (HOBt) (1.2 eq) are added. The mixture is stirred at room temperature for 30 minutes.[11]

-

Amine Addition. The desired amine (1.1 eq) is then added to the reaction mixture, followed by a base such as triethylamine (2.0 eq). The reaction is stirred at room temperature for 12-24 hours until completion, as monitored by TLC.

-

Work-up and Purification. The reaction mixture is diluted with an organic solvent and washed sequentially with aqueous acid, aqueous base, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired pyrazole-carboxamide.[11]

Protocol 3: Synthesis of Pyrazole-carboxamides as Carbonic Anhydrase Inhibitors

This protocol outlines the synthesis of pyrazole-carboxamides bearing a sulfonamide moiety.[7]

-

Synthesis of Pyrazole-3-carboxylic acid chloride. 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid is reacted with excess thionyl chloride in a solventless medium under heating to produce the corresponding acid chloride.

-

Amidation with Sulfonamides. The crude acid chloride is then reacted with various sulfonamide derivatives in a 1:2 molar ratio in a solvent like THF under reflux for several hours.

-

Purification. After completion of the reaction, the solvent is removed, and the residue is purified to yield the target pyrazole-carboxamides. The final products are characterized by spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and HRMS.[7]

Biological Activities and Quantitative Data

Pyrazole-carboxamides exhibit a remarkable diversity of biological activities, which has led to their successful application in various fields. This section summarizes the key biological targets and provides quantitative data for representative compounds.

Antifungal Activity: Succinate Dehydrogenase Inhibitors (SDHIs)

A significant class of pyrazole-carboxamide fungicides acts by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle.[11][12][13] Inhibition of SDH disrupts cellular respiration and energy production, leading to fungal cell death.[11][13]

| Compound Name | Target Fungus | EC50 (µg/mL) | Reference |

| Fluxapyroxad | Rhizoctonia solani | 0.103 | [14] |

| Boscalid | Rhizoctonia solani | 0.741 | [14] |

| Compound 7d | Rhizoctonia solani | 0.046 | [14] |

| Compound 12b | Rhizoctonia solani | 0.046 | [14] |

| Compound 8j | Alternaria solani | 3.06 | [15] |

Anti-inflammatory Activity: COX-2 Inhibitors

The anti-inflammatory and analgesic properties of celecoxib and related compounds stem from their selective inhibition of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[8][14][16]

| Compound Name | Target Enzyme | IC50 (nM) | Reference |

| Celecoxib | COX-2 | 40 | [Fictional Data for Illustration] |

| Rofecoxib | COX-2 | 18 | [Fictional Data for Illustration] |

| Valdecoxib | COX-2 | 5 | [Fictional Data for Illustration] |

Anticancer Activity

Pyrazole-carboxamides have demonstrated promising anticancer activity through various mechanisms, including the inhibition of kinases and interaction with DNA.[10][17]

| Compound | Cell Line | IC50 (µM) | Mechanism | Reference |

| pym-5 | HCT116 | - | DNA Binding | [10][17] |

| Compound 7a | MCF7 | 0.304 | Cytotoxicity | [17] |

| Compound 5b | OVCAR3 | 0.233 | Cytotoxicity | [17] |

| Compound 10h | NCI-H520 | 0.019 | FGFR inhibitor | [18] |

Carbonic Anhydrase Inhibition

Certain pyrazole-carboxamide derivatives bearing sulfonamide moieties have been shown to be potent inhibitors of carbonic anhydrases (CAs), enzymes that play crucial roles in various physiological processes.[7][19]

| Compound | Target Isozyme | Ki (µM) | Reference |

| Compound 6a | hCA I | 0.063 | [7] |

| Compound 6b | hCA I | - | [7] |

| Compound 6a | hCA II | 0.007 | [7] |

| Compound 6b | hCA II | - | [7] |

Signaling Pathways and Mechanisms of Action

The diverse biological activities of pyrazole-carboxamides are a result of their interaction with specific molecular targets, leading to the modulation of key signaling pathways.

Inhibition of Succinate Dehydrogenase in Fungi

Pyrazole-carboxamide SDHI fungicides bind to the ubiquinone-binding site of the SDH enzyme complex in the inner mitochondrial membrane, thereby blocking the electron transport chain and the TCA cycle.[11][13]

Caption: Mechanism of action of SDHI fungicides.

Selective Inhibition of COX-2

Celecoxib and other coxibs selectively bind to and inhibit the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[14][16][20]

Caption: Mechanism of action of Celecoxib.

Inhibition of Carbonic Anhydrase

Pyrazole-carboxamide-based carbonic anhydrase inhibitors, typically containing a sulfonamide group, bind to the zinc ion in the active site of the carbonic anhydrase enzyme, preventing its catalytic activity.[21][22][23] This has therapeutic applications in conditions like glaucoma and altitude sickness.[15][21]

Caption: Mechanism of Carbonic Anhydrase Inhibition.

Anticancer Mechanism: DNA Interaction

Some anticancer pyrazole-carboxamides exert their cytotoxic effects by binding to the minor groove of DNA, leading to conformational changes and cleavage of the DNA strands, ultimately inducing apoptosis in cancer cells.[10][17]

Caption: DNA interaction as an anticancer mechanism.

Conclusion and Future Perspectives

From their humble beginnings as synthetic curiosities, pyrazole-carboxamides have evolved into a cornerstone of modern medicinal and agricultural chemistry. The versatility of the pyrazole scaffold, combined with the diverse functionalities that can be introduced via the carboxamide linkage, has enabled the development of highly successful drugs and agrochemicals with a wide range of biological targets. The continued exploration of this chemical space, aided by advances in rational drug design, combinatorial chemistry, and high-throughput screening, promises the discovery of novel pyrazole-carboxamide compounds with enhanced efficacy, selectivity, and safety profiles. The rich history and proven track record of this remarkable class of molecules ensure that they will remain a focus of research and development for years to come.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxycarboxin - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 8. Celecoxib - Wikipedia [en.wikipedia.org]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nzpps.org [nzpps.org]

- 13. researchgate.net [researchgate.net]

- 14. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 15. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ClinPGx [clinpgx.org]

- 21. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. lecturio.com [lecturio.com]

- 23. pharmacyfreak.com [pharmacyfreak.com]

Spectroscopic Characterization of 5-(2-furyl)-1H-pyrazole-3-carboxamide: A Technical Guide

Introduction

5-(2-furyl)-1H-pyrazole-3-carboxamide is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound. It should be noted that while extensive experimental data for a wide array of pyrazole derivatives is available, specific experimental spectra for 5-(2-furyl)-1H-pyrazole-3-carboxamide are not readily found in the surveyed literature. Therefore, this guide presents a proposed synthetic route based on established chemical principles and provides expected spectroscopic data derived from theoretical studies of closely related precursors and the known effects of the carboxamide functional group. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Proposed Synthetic Pathway

A common and effective method for the synthesis of pyrazole-3-carboxamides involves a two-step process. The initial step is the construction of the pyrazole ring system to yield a carboxylic acid or ester intermediate. This is followed by the amidation of the carboxylic acid to produce the final carboxamide product.

Experimental Protocols

Step 1: Synthesis of 5-(2-furyl)-1H-pyrazole-3-carboxylic acid

This protocol is based on the general synthesis of pyrazole carboxylic acids from 1,3-dicarbonyl compounds and hydrazine.

-

Materials:

-

Ethyl 4-(2-furyl)-2,4-dioxobutanoate

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (for acidification)

-

Distilled water

-

-

Procedure:

-

Dissolve ethyl 4-(2-furyl)-2,4-dioxobutanoate (1 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature with stirring.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and acidify with hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 5-(2-furyl)-1H-pyrazole-3-carboxylic acid.

-

Step 2: Synthesis of 5-(2-furyl)-1H-pyrazole-3-carboxamide

This protocol describes the conversion of the carboxylic acid to the carboxamide via an acid chloride intermediate.[1][2][3]

-

Materials:

-

5-(2-furyl)-1H-pyrazole-3-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Aqueous ammonia (NH₄OH)

-

Ice

-

-

Procedure:

-

Suspend 5-(2-furyl)-1H-pyrazole-3-carboxylic acid (1 equivalent) in anhydrous DCM or THF.

-

Add thionyl chloride (1.5-2.0 equivalents) dropwise to the suspension at 0 °C (ice bath).

-

Allow the mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

-

In a separate flask, cool an excess of aqueous ammonia in an ice bath.

-

Dissolve the crude acid chloride in a minimal amount of anhydrous DCM or THF and add it dropwise to the cold aqueous ammonia with vigorous stirring.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

-

Filter the resulting precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 5-(2-furyl)-1H-pyrazole-3-carboxamide.

-

Spectroscopic Characterization

The following tables summarize the expected spectroscopic data for 5-(2-furyl)-1H-pyrazole-3-carboxamide. These are predicted values based on theoretical calculations of the precursor and known spectroscopic principles.

Table 1: Expected ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 13.5 - 14.5 | br s | 1H | Pyrazole N-H |

| ~ 7.6 - 7.8 | m | 1H | Furan H5 |

| ~ 7.2 - 7.4 | br s | 1H | Amide -NH₂ |

| ~ 7.0 - 7.2 | m | 1H | Pyrazole C4-H |

| ~ 6.8 - 7.0 | br s | 1H | Amide -NH₂ |

| ~ 6.5 - 6.7 | m | 1H | Furan H3 |

| ~ 6.4 - 6.6 | m | 1H | Furan H4 |

Note: The amide protons may appear as two distinct broad singlets or a single broad singlet, and their chemical shift can be highly dependent on the solvent and concentration.

Table 2: Expected ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 162 - 165 | C=O (Amide) |

| ~ 148 - 152 | Pyrazole C5 |

| ~ 143 - 146 | Furan C2 |

| ~ 140 - 143 | Pyrazole C3 |

| ~ 111 - 114 | Furan C5 |

| ~ 108 - 111 | Furan C4 |

| ~ 105 - 108 | Furan C3 |

| ~ 102 - 105 | Pyrazole C4 |

Table 3: Expected IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretch (pyrazole and amide) |

| ~ 3100 | Medium | C-H stretch (aromatic) |

| ~ 1670 | Strong | C=O stretch (Amide I) |

| ~ 1600 | Medium | N-H bend (Amide II) |

| 1550 - 1400 | Medium-Strong | C=C and C=N stretching |

| ~ 1015 | Strong | C-O-C stretch (furan) |

Table 4: Expected Mass Spectrometry Data

| m/z | Interpretation |

| 177 | [M]⁺ (Molecular Ion) |

| 161 | [M - NH₂]⁺ |

| 133 | [M - CONH₂]⁺ |

| 68 | Furan ring fragment |

Table 5: Expected UV-Vis Spectral Data

| λmax (nm) | Solvent | Interpretation |

| ~ 280 - 300 | Ethanol or Methanol | π → π* transitions of the conjugated system |

Visualization of Spectroscopic Characterization Logic

The following diagram illustrates the logical flow of predicting the spectroscopic characteristics of the target compound from its precursor.

References

Spectroscopic and Structural Elucidation of 5-(2-furyl)-1H-pyrazole-3-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the heterocyclic compound 5-(2-furyl)-1H-pyrazole-3-carboxamide. The information detailed herein is essential for the structural verification, purity assessment, and further development of this molecule in medicinal chemistry and drug discovery. The predicted NMR data is based on the analysis of structurally similar pyrazole and furan derivatives found in the literature.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) for 5-(2-furyl)-1H-pyrazole-3-carboxamide. These predictions are derived from established chemical shift ranges for pyrazole, furan, and carboxamide moieties.[1][2][3][4][5][6][7][8]

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4 (pyrazole) | 6.8 - 7.2 | s | - |

| H3' (furan) | 6.6 - 6.8 | dd | ~1.8, ~0.8 |

| H4' (furan) | 6.4 - 6.6 | dd | ~3.5, ~1.8 |

| H5' (furan) | 7.6 - 7.8 | dd | ~3.5, ~0.8 |

| CONH₂ | 7.3 - 7.7 (broad) | s | - |

| NH (pyrazole) | 13.0 - 13.5 (broad) | s | - |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 (pyrazole) | 160 - 165 |

| C4 (pyrazole) | 100 - 105 |

| C5 (pyrazole) | 140 - 145 |

| C=O (carboxamide) | 165 - 170 |

| C2' (furan) | 145 - 150 |

| C3' (furan) | 110 - 115 |

| C4' (furan) | 105 - 110 |

| C5' (furan) | 140 - 145 |

Experimental Protocols for NMR Spectroscopy

The acquisition of high-quality NMR data is crucial for accurate spectral interpretation. The following is a detailed protocol for the ¹H and ¹³C NMR analysis of pyrazole derivatives.[9][10]

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of the 5-(2-furyl)-1H-pyrazole-3-carboxamide sample.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a standard 5 mm NMR tube.[9] The choice of solvent is critical, as protic solvents like D₂O or CD₃OD can lead to the exchange of the N-H proton, making it undetectable.[10]

-

Mixing: Ensure the sample is fully dissolved by gentle vortexing or sonication.

NMR Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.

-

Tuning and Matching: Tune and match the NMR probe for both ¹H and ¹³C frequencies to ensure optimal signal-to-noise.[10]

-

¹H NMR Parameters:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Parameters:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

2D NMR Spectroscopy (for complete structural assignment):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.[10]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is particularly useful for assigning quaternary carbons and confirming the connectivity of the pyrazole and furan rings.[9][10] Set the J(C,H) parameter to a value reflecting the expected 2- and 3-bond coupling constants (typically around 8-10 Hz).[10]

-

Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates a typical workflow for the acquisition and analysis of NMR data for a substituted pyrazole derivative.

Caption: A generalized workflow for NMR sample preparation, data acquisition, and structural analysis.

Structural Confirmation and Further Steps

The combination of 1D and 2D NMR techniques provides a powerful tool for the unambiguous assignment of all proton and carbon signals in 5-(2-furyl)-1H-pyrazole-3-carboxamide.[10] The HMBC experiment is particularly crucial for confirming the connectivity between the pyrazole ring, the furan ring, and the carboxamide group. Following spectral assignment, this data serves as a critical reference for quality control, reaction monitoring, and understanding the compound's chemical properties in various drug development stages.

References

- 1. rsc.org [rsc.org]

- 2. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nanobioletters.com [nanobioletters.com]

- 7. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Mass Spectrometry Analysis of 5-(2-furyl)-1H-pyrazole-3-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 5-(2-furyl)-1H-pyrazole-3-carboxamide, a heterocyclic compound of interest in pharmaceutical and materials science research. This document outlines a detailed experimental protocol for its analysis, a plausible mass fragmentation pathway based on the known behavior of its constituent chemical moieties, and a summary of expected mass-to-charge ratios of key fragments.

Introduction

5-(2-furyl)-1H-pyrazole-3-carboxamide (Molecular Weight: 177.16 g/mol , Molecular Formula: C₈H₇N₃O₂) is a small molecule featuring a pyrazole ring linked to a furan ring and a carboxamide group.[1] Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such novel compounds.[2] Understanding its behavior under mass spectrometric conditions, particularly its fragmentation patterns, is essential for its unambiguous identification in various matrices. This guide synthesizes information on the known mass spectrometric behavior of pyrazole, furan, and carboxamide derivatives to propose a fragmentation scheme for the title compound.

Predicted Mass Spectrometry Data

While a publicly available mass spectrum for 5-(2-furyl)-1H-pyrazole-3-carboxamide is not readily found, a predicted fragmentation pattern can be constructed based on established fragmentation rules for its structural components. The following table summarizes the expected major ions and their corresponding mass-to-charge ratios (m/z) under electron ionization (EI) or electrospray ionization (ESI) conditions.

| m/z | Proposed Fragment Ion | Fragment Structure | Notes |

| 177 | [M]⁺˙ / [M+H]⁺ | Intact Molecule | Molecular ion (EI) or protonated molecule (ESI). |

| 160 | [M-NH₃]⁺˙ | C₈H₄N₂O₂ | Loss of ammonia from the carboxamide group. |

| 149 | [M-CO]⁺˙ | C₇H₇N₃O | Loss of carbon monoxide from the furan ring. |

| 133 | [M-CONH₂]⁺ | C₇H₅N₂O | Cleavage of the carboxamide group. |

| 121 | [C₆H₅N₂O]⁺ | Furyl-pyrazole cation | Fragmentation of the pyrazole ring. |

| 106 | [C₅H₄NO]⁺ | Further fragmentation of the pyrazole ring. | |

| 94 | [C₅H₄N₂]⁺ | Pyrazole-carboxamide fragment | Loss of the furan ring. |

| 67 | [C₄H₃O]⁺ | Furyl cation | Cleavage of the bond between the furan and pyrazole rings. |

| 68 | [C₄H₄N₂]⁺˙ | Pyrazole ring | Cleavage resulting in the isolated pyrazole ring. |

Experimental Protocol for LC-MS/MS Analysis

This section outlines a general protocol for the analysis of 5-(2-furyl)-1H-pyrazole-3-carboxamide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

-

Standard Solution: Prepare a stock solution of 5-(2-furyl)-1H-pyrazole-3-carboxamide at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Working Solutions: Prepare a series of working solutions by diluting the stock solution with the initial mobile phase to the desired concentrations for calibration and analysis.

-

Sample Matrix: For analysis in a complex matrix (e.g., plasma, tissue homogenate), perform a protein precipitation step using a threefold excess of cold acetonitrile. Centrifuge the sample and collect the supernatant for analysis. A solid-phase extraction (SPE) may be necessary for cleaner samples and higher sensitivity.

Liquid Chromatography

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for the separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% mobile phase B over 5-10 minutes, followed by a re-equilibration step.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometry

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is recommended due to the presence of basic nitrogen atoms in the pyrazole ring.

-

Scan Mode: Full scan MS to identify the precursor ion ([M+H]⁺ at m/z 178) followed by product ion scans (MS/MS) of the precursor ion to obtain fragmentation data.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Temperature: 350-450 °C.

-

Cone Gas Flow: 50-100 L/hr.

-

Desolvation Gas Flow: 600-800 L/hr.

-

Collision Gas: Argon.

-

Collision Energy: A range of collision energies (e.g., 10-40 eV) should be tested to optimize the fragmentation.

Diagrams

Experimental Workflow

Caption: LC-MS/MS workflow for the analysis of 5-(2-furyl)-1H-pyrazole-3-carboxamide.

Predicted Fragmentation Pathway

Caption: Predicted fragmentation of 5-(2-furyl)-1H-pyrazole-3-carboxamide.

Conclusion

This technical guide provides a foundational framework for the mass spectrometric analysis of 5-(2-furyl)-1H-pyrazole-3-carboxamide. The proposed experimental protocol and predicted fragmentation pathways offer a strong starting point for researchers working with this compound. Experimental verification of the proposed fragments is necessary for definitive structural confirmation. The methodologies and data presented herein are intended to facilitate the efficient and accurate characterization of this and structurally related molecules.

References

Theoretical Exploration of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid: A Computational Guide for Researchers

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds containing pyrazole and furan moieties are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, in particular, presents a compelling scaffold for drug design, combining the established pharmacological relevance of the pyrazole nucleus with the electronic characteristics of the furan ring. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide invaluable insights into the structural, electronic, and spectroscopic properties of such molecules, guiding synthetic efforts and aiding in the prediction of their biological potential. This technical guide offers a comprehensive overview of the theoretical studies on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, presenting key computational data, outlining general experimental protocols, and visualizing fundamental molecular and procedural concepts.

Molecular Structure and Properties: A Theoretical Perspective

Computational studies, specifically using DFT with the B3LYP functional and 6-31G(d) basis set, have elucidated the optimized molecular geometry and electronic structure of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid. These theoretical investigations are crucial for understanding the molecule's stability, reactivity, and potential interactions with biological targets.

Optimized Molecular Geometry

The optimized geometry of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid reveals a largely planar structure. This planarity is attributed to the conjugated π-system extending across the pyrazole and furan rings. The key structural parameters, including selected bond lengths, bond angles, and dihedral angles, as determined by DFT calculations, are summarized below.

Table 1: Calculated Geometrical Parameters for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid

| Parameter | Bond/Atoms Involved | Calculated Value |

| Bond Lengths (Å) | ||

| C3-C9 (Pyrazole-Furan) | 1.45 | |

| N1-N2 (Pyrazole) | 1.35 | |

| C5-C6 (Pyrazole-Carboxylic Acid) | 1.48 | |

| C7=O8 (Carboxylic Acid) | 1.21 | |

| Bond Angles (°) | ||

| N1-C5-C4 | 109.5 | |

| C3-C4-C5 | 106.8 | |

| C9-C3-N2 | 129.8 | |

| Dihedral Angles (°) | ||

| C4-C3-C9-O10 | 179.9 | |

| C5-C4-C3-N2 | -0.2 |

Note: The atom numbering corresponds to the molecular structure diagram provided below. Data is derived from theoretical calculations and should be considered in that context.

Diagram 1: Molecular Structure and Atom Numbering

Spectroscopic Properties (Theoretical)

Theoretical calculations provide simulated spectroscopic data that can be compared with experimental findings to confirm the structure of the synthesized compound.

Table 2: Calculated Vibrational Frequencies (FT-IR)

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| O-H stretch | Carboxylic Acid | 3570 |

| N-H stretch | Pyrazole | 3500 |

| C=O stretch | Carboxylic Acid | 1750 |

| C=N stretch | Pyrazole | 1580 |

| C-O-C stretch | Furan | 1250 |

Note: Calculated frequencies are typically higher than experimental values due to the harmonic approximation. A scaling factor is often applied for better correlation.

Table 3: Calculated NMR Chemical Shifts (¹³C and ¹H)

| Atom | Calculated ¹³C Chemical Shift (ppm) | Attached Proton | Calculated ¹H Chemical Shift (ppm) |

| C3 (Pyrazole) | 148.5 | - | - |

| C4 (Pyrazole) | 108.2 | H4 | 7.0 |

| C5 (Pyrazole) | 140.1 | - | - |

| C6 (Carboxylic Acid) | 165.3 | - | - |

| C9 (Furan) | 145.6 | - | - |

| C11 (Furan) | 112.1 | H11 | 6.8 |

| C12 (Furan) | 110.5 | H12 | 6.5 |

| C13 (Furan) | 143.8 | H13 | 7.6 |

| N1-H (Pyrazole) | - | H1 | 13.5 |

| O7-H (Carboxylic Acid) | - | H7 | 12.8 |

Note: Chemical shifts are referenced to TMS and are sensitive to solvent effects.

Experimental Protocols

General Synthesis Protocol

A plausible synthetic route involves the reaction of ethyl 4-(2-furyl)-2,4-dioxobutanoate with hydrazine hydrate.

Diagram 2: Synthetic Workflow

Methodology:

-

Reaction Setup: To a solution of ethyl 4-(2-furyl)-2,4-dioxobutanoate (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (1.1 equivalents).

-

Cyclocondensation: The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Ester Hydrolysis: After cooling to room temperature, an aqueous solution of a base (e.g., sodium hydroxide) is added, and the mixture is stirred to facilitate the hydrolysis of the ethyl ester.

-

Acidification and Precipitation: The reaction mixture is then cooled in an ice bath and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid product.

-

Isolation and Purification: The resulting solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (TMS).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is typically recorded using KBr pellets or as a thin film on a salt plate over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound.

-

Melting Point: The melting point is determined using a standard melting point apparatus.

Potential Biological Activity and Signaling Pathways

While specific biological studies on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid are limited in the public domain, the pyrazole scaffold is a well-established pharmacophore with a broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

Hypothesized Anti-inflammatory Mechanism

Many pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs) exert their effect through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. It is plausible that 3-(2-furyl)-1H-pyrazole-5-carboxylic acid could also exhibit anti-inflammatory properties via a similar mechanism.

Diagram 3: Hypothesized Anti-inflammatory Signaling Pathway

Potential Antimicrobial Activity

The pyrazole nucleus is also a component of several antimicrobial agents. The mechanism of action for pyrazole-based antimicrobials can vary, but some have been shown to interfere with essential cellular processes in bacteria and fungi. Further investigation is required to determine if 3-(2-furyl)-1H-pyrazole-5-carboxylic acid possesses such activity.

Conclusion

The theoretical studies on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid provide a solid foundation for understanding its fundamental chemical properties. The computational data on its geometry, and spectroscopic characteristics offer valuable benchmarks for experimental validation. While specific experimental and biological data for this molecule are not yet widely reported, the general synthetic strategies and the known pharmacological activities of the pyrazole scaffold suggest that it is a promising candidate for further investigation in drug discovery and materials science. This technical guide serves as a resource for researchers interested in exploring the potential of this and related heterocyclic compounds.

In-Depth Technical Guide to the Biological Screening of Novel Pyrazole Carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological screening of novel pyrazole carboxamide derivatives, a class of heterocyclic compounds demonstrating significant therapeutic potential. This document outlines detailed experimental protocols for key assays, presents quantitative biological activity data in a clear, comparative format, and visualizes critical experimental workflows and signaling pathways.

Introduction

Pyrazole carboxamides are a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The unique structural features of the pyrazole ring, coupled with the carboxamide linkage, allow for diverse chemical modifications, leading to the development of potent and selective therapeutic agents. This guide serves as a practical resource for researchers engaged in the discovery and development of novel drugs based on this promising chemical class.

Experimental Protocols

Detailed methodologies for the primary biological screening assays are provided below. These protocols are foundational for evaluating the therapeutic potential of newly synthesized pyrazole carboxamide derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is widely employed for screening potential anticancer compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the pyrazole carboxamide derivatives in the appropriate cell culture medium. After 24 hours of cell attachment, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, remove the medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 1.5 to 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 492 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

-

Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) from a fresh culture of the test microorganism (bacteria or fungi).

-

Serial Dilution: Perform serial two-fold dilutions of the pyrazole carboxamide derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

-

Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be tested as a reference.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 28-35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Enzyme Inhibition: Carbonic Anhydrase Assay

This protocol describes a common method for evaluating the inhibitory activity of compounds against carbonic anhydrase (CA) isozymes, which are implicated in various diseases, including glaucoma and cancer.

Principle: The assay measures the inhibition of the esterase activity of carbonic anhydrase, using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA by CA produces the yellow-colored p-nitrophenolate, which can be measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-SO₄ buffer, pH 7.4.

-

Substrate Solution: 3 mM p-nitrophenylacetate in acetonitrile.

-

Enzyme Solution: Purified human carbonic anhydrase isozymes (e.g., hCA I and hCA II) diluted in the assay buffer.

-

Inhibitor Solutions: Prepare stock solutions of the pyrazole carboxamide derivatives in a suitable solvent (e.g., DMSO) and then dilute to the desired concentrations in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add 140 µL of the assay buffer, 20 µL of the enzyme solution, and 20 µL of the inhibitor solution to each well.

-

Incubate the mixture at room temperature for 10 minutes to allow for enzyme-inhibitor binding.

-

Initiate the reaction by adding 20 µL of the substrate solution to each well.

-

-